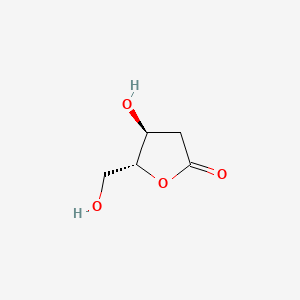

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

描述

属性

IUPAC Name |

(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXDEYPPAGPYDP-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308989 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34371-14-7 | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34371-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxypentanoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-D-ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Glycoside Conversion via Acid Hydrolysis

The most established method for synthesizing (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves the acid-catalyzed hydrolysis of glycosides. This approach leverages the inherent stereochemistry of carbohydrate precursors to generate the desired lactone. For instance, treatment of 2-deoxy-D-ribofuranoside derivatives with aqueous hydrochloric acid under reflux conditions induces ring-opening followed by lactonization . The reaction proceeds via protonation of the glycosidic oxygen, leading to cleavage of the glycosidic bond and subsequent cyclization of the resulting hydroxy acid into the γ-lactone.

Key parameters influencing yield include acid concentration, temperature, and reaction time. Optimal conditions reported in literature involve 1 M HCl at 80°C for 6–8 hours, yielding the lactone in ~65% purity . The stereochemical integrity of the (4S,5R) configuration is preserved due to the rigidity of the furanose ring in the starting material.

Enzymatic Cascade Synthesis Using Recombinant E. coli Enzymes

Recent advancements in biocatalysis have enabled the synthesis of 2-deoxy-D-ribonolactone through a multi-enzyme cascade. This method employs recombinant E. coli ribokinase, phosphopentomutase (PPN), and purine nucleoside phosphorylase (PNP) to convert 2-deoxy-D-ribose into the target lactone . The process involves three sequential steps:

-

Phosphorylation : Ribokinase phosphorylates 2-deoxy-D-ribose at the 5'-position to form 2-deoxy-D-ribofuranose-5-phosphate.

-

Isomerization : PPN catalyzes the conversion of the 5-phosphate to the 1-phosphate isomer.

-

Lactonization : Spontaneous cyclization of the 1-phosphate intermediate under mild acidic conditions yields the γ-lactone.

This enzymatic route achieves a 48% yield over 24 hours, with high stereoselectivity (enantiomeric ratio >99:1) . The absence of harsh reagents makes this method environmentally favorable, though enzyme stability and cost remain challenges for large-scale production.

Chemical Lactonization of 2-Deoxy-D-Ribonic Acid

Direct lactonization of 2-deoxy-D-ribonic acid offers a straightforward chemical route. The hydroxy acid undergoes intramolecular esterification under acidic conditions, typically using p-toluenesulfonic acid (pTSA) in toluene. The reaction is driven by azeotropic removal of water, with yields reaching 70–75% after 12 hours at 110°C .

The stereochemical outcome depends on the configuration of the starting acid. Commercially available D-ribonic acid derivatives, such as methyl 2-deoxy-D-ribonate, are often used to ensure the (4S,5R) configuration is retained. Post-reaction purification via recrystallization from ethanol enhances purity (>95%) .

Asymmetric Aldol Condensation and Enzymatic Resolution

Adapting strategies from fluorinated analogs, asymmetric synthesis of the lactone can be achieved via aldol condensation followed by enzymatic hydrolysis. For example, isopropylidene-D-glyceraldehyde reacts with ethyl acrylate in the presence of a chiral organocatalyst to form a β-hydroxy ester intermediate . Subsequent lactonization and enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyze undesired stereoisomers, yielding the (4S,5R)-configured lactone with >90% enantiomeric excess .

This method is highly tunable, allowing incorporation of diverse substituents, though it requires meticulous control of reaction conditions to avoid racemization.

Comparative Analysis of Synthesis Methods

| Method | Yield | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Glycoside Hydrolysis | 65% | High | Moderate | Moderate (acid waste) |

| Enzymatic Cascade | 48% | Excellent | Low | Low |

| Chemical Lactonization | 75% | High | High | Moderate (organic solvents) |

| Asymmetric Synthesis | 60% | Excellent | Low | Low |

Key Observations :

-

Glycoside Hydrolysis remains the most scalable method but generates acidic waste.

-

Enzymatic Cascade offers superior stereocontrol but faces scalability hurdles due to enzyme costs.

-

Asymmetric Synthesis is ideal for producing enantiopure material but requires specialized catalysts.

Physicochemical Properties and Characterization

The lactone exhibits a molecular weight of 132.11 g/mol and a density of 1.438 g/cm³ . Its boiling point (395.3°C) and flash point (179.1°C) indicate high thermal stability, facilitating handling under reflux conditions . Spectroscopic characterization includes:

化学反应分析

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into other functionalized derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

科学研究应用

Biochemical Applications

1.1 Metabolic Role

This compound serves as a metabolite related to D-ribonic acid, which is crucial in several biochemical pathways. It is involved in the metabolism of carbohydrates and plays a role in the synthesis of nucleosides and nucleotides, essential for DNA and RNA synthesis .

1.2 Vitamin C Synthesis

this compound is recognized as an intermediate in the synthetic pathway of ascorbic acid (vitamin C). This application is particularly relevant in pharmaceutical and nutraceutical industries where vitamin C is synthesized for dietary supplements and therapeutic uses .

1.3 Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This characteristic makes it a potential candidate for use in formulations aimed at enhancing cellular health and longevity .

Synthetic Chemistry Applications

2.1 Synthetic Intermediate

In organic synthesis, this compound acts as an important synthetic intermediate. It can be utilized to synthesize various derivatives that are valuable in medicinal chemistry and material science .

2.2 Chiral Building Block

Due to its specific stereochemistry, this compound serves as a chiral building block in the synthesis of pharmaceuticals. The ability to introduce chirality into synthetic pathways is essential for developing enantiomerically pure compounds that are often required for biological activity .

作用机制

The mechanism of action of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its role as a building block of ribonucleotides in nucleic acids. It participates in various biochemical pathways, contributing to the synthesis and repair of DNA and RNA. Additionally, as a synthetic intermediate of vitamin C, it is involved in the biosynthesis of ascorbic acid, which is crucial for collagen synthesis, antioxidant activity, and immune function .

相似化合物的比较

Key Characteristics:

- Molecular Formula : C₅H₈O₄

- Stereochemistry : (4S,5R) configuration critical for enantioselective reactions.

- Natural Occurrence: Identified as a derivative of D-ribono-γ-lactone, a sugar acid lactone involved in carbohydrate metabolism .

- Synthetic Utility : Used in nucleophilic additions to silyl-protected oxocarbenium ions, enabling stereocontrolled synthesis of complex molecules .

Comparison with Structurally Similar Compounds

The dihydrofuran-2(3H)-one scaffold is ubiquitous in bioactive molecules and synthetic intermediates. Below is a detailed comparison with analogs differing in substituents, stereochemistry, and applications.

Substituent Variations at Positions 4 and 5

Key Observations :

Stereochemical Variations

Key Observations :

Functional Group Modifications

生物活性

(4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as 2-deoxy-D-ribono-1,4-lactone, is a significant compound in biochemical research due to its role as a building block in nucleic acid synthesis and its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

- Molecular Formula : CHO

- CAS Number : 34371-14-7

- IUPAC Name : this compound

Role in Nucleic Acid Metabolism

This compound is a key intermediate in the synthesis of ribonucleotides, which are essential for RNA synthesis. Its structure allows it to participate in various enzymatic reactions that are critical for nucleic acid metabolism.

Antiviral and Antitumor Activity

Research indicates that this compound exhibits antiviral properties by potentially inhibiting viral replication processes. In studies involving various viral strains, it has shown efficacy in disrupting the lifecycle of viruses by interfering with their ability to replicate within host cells. Moreover, its structural analogs have been investigated for anti-tumor activity, suggesting a broader application in cancer therapy.

Case Studies and Experimental Data

- Antiviral Studies : A study demonstrated that derivatives of this compound inhibited the replication of the dengue virus in vitro. The mechanism was attributed to the compound's ability to disrupt the folding of viral proteins essential for replication .

- Antitumor Properties : Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies involving breast cancer cell lines indicated increased apoptosis rates when treated with these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Deoxy-D-ribono-1,4-lactone | Structure | Nucleic acid precursor; potential antiviral |

| 2-Deoxy-D-ribonic acid γ-lactone | - | Antioxidant properties; involved in metabolic pathways |

| 5-Hydroxymethyl-dihydrofuran-2(3H)-one | - | Intermediate in organic synthesis; potential medicinal applications |

常见问题

Q. What are the key challenges in synthesizing (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one with high stereochemical purity?

- Methodological Answer : Achieving stereochemical fidelity requires precise control of reaction conditions (e.g., temperature, pH, and solvent polarity). For example, asymmetric dihydroxylation using catalytic OsO₄ with chiral ligands (e.g., Sharpless conditions) can enforce the (4S,5R) configuration. Post-reaction, purification via silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is critical to isolate the desired diastereomer. Analytical validation using and NMR (e.g., coupling constants for vicinal diols) and polarimetry confirms stereopurity .

Q. How can researchers verify the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study on a related dihydrofuranone derivative (CHO) confirmed its configuration via SC-XRD (space group P2, Z = 2, R factor = 0.035) . Alternatively, circular dichroism (CD) spectroscopy combined with computational methods (e.g., DFT-optimized structures) can correlate experimental and theoretical spectra to assign configuration .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identify functional groups (e.g., hydroxyls at δ 1.5–2.5 ppm, lactone carbonyls at δ 170–180 ppm). COSY and NOESY experiments resolve coupling networks and spatial proximity of protons .

- IR : Bands at 3200–3600 cm (O–H stretch) and 1750–1770 cm (lactone C=O) confirm structural motifs .

- HRMS : Exact mass measurement (e.g., m/z 148.0372 for [M+H]) validates molecular formula .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve this:

- Perform dose-response curves (e.g., IC values) across multiple cell lines.

- Use orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm mechanisms.

- Validate purity via HPLC (>95%) to rule out confounding impurities .

Q. What strategies optimize the regioselective functionalization of the dihydrofuranone ring without epimerization?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyls with tert-butyldimethylsilyl (TBS) or benzyl groups to direct reactivity to the lactone carbonyl .

- Catalysis : Use organocatalysts (e.g., proline derivatives) to control regioselectivity in Michael additions or aldol reactions .

- Low-Temperature Reactions : Conduct reactions at −78°C (e.g., in THF/dry ice) to minimize kinetic epimerization .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., viral polymerases) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability (e.g., LogP ≈ −1.2), and metabolic stability.

- QM/MM Simulations : Model transition states for enzymatic reactions (e.g., glycosylation by UDP-glucosyltransferases) to guide synthetic modifications .

Data Contradiction Analysis

Q. Why do NMR chemical shifts for this compound vary across studies?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO vs. CDCl₃), concentration-dependent aggregation, or pH-induced tautomerism. To standardize:

- Report NMR data in a common solvent (e.g., CDCl₃) with internal standards (e.g., TMS).

- Compare shifts to structurally validated analogues (e.g., (4R,5S)-isomers show distinct δ 4.1–4.3 ppm for C5-H) .

Structural and Functional Insights

Q. What role does the (4S,5R) configuration play in glycosylation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。